1,4-Dimethylcyclohexa-1,3-dien-5-yne
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Overview
Description
1,4-Dimethylcyclohexa-1,3-dien-5-yne is an organic compound characterized by a cyclohexadiene ring with two methyl groups and a triple bond at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylcyclohexa-1,3-dien-5-yne can be synthesized through various methods, including:
Electrophilic Addition: This involves the addition of electrophiles to the conjugated diene system, leading to the formation of the desired compound.
Cycloaddition Reactions: These reactions involve the combination of smaller molecules to form the cyclohexadiene ring structure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale electrophilic addition and cycloaddition reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylcyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Including lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1,4-Dimethylcyclohexa-1,3-dien-5-yne has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethylcyclohexa-1,3-dien-5-yne involves its interaction with molecular targets and pathways, including:
Electrophilic Attack: The compound undergoes electrophilic addition reactions, leading to the formation of various products.
Proton and Electron Hole Catalysis: This mechanism involves the catalysis of reactions through the transfer of protons and electron holes.
Comparison with Similar Compounds
Properties
CAS No. |
59309-68-1 |
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Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
InChI |
InChI=1S/C8H8/c1-7-3-5-8(2)6-4-7/h3,5H,1-2H3 |
InChI Key |
QAMNBFAYKUOUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C=C=C(C=C1)C |
Origin of Product |
United States |
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